![molecular formula C12H15N3OS B1269459 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669705-46-8](/img/structure/B1269459.png)
5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (DMPTM) is an organic compound that is used in a variety of scientific research applications. It is a thiol derivative of the triazole family of compounds and has a wide range of biochemical and physiological effects. DMPTM is synthesized by a number of different methods, and its structure and properties have been studied extensively.
Scientific Research Applications
Synthesis and Crystal Structure
The compound has been synthesized through a specific reaction process, demonstrating unique crystal structure properties. This study highlights its potential in the field of crystallography and molecular design (Xu et al., 2006).
DNA Methylation Inhibition
Research indicates that derivatives of this compound, specifically 4-substituted 4H-1,2,4-triazole-3-thiol, show promise as DNA methylation inhibitors. These findings are significant for anti-tumor activity and understanding the methylation level of tumor DNA (Hovsepyan et al., 2018).
Synthesis of Derivatives
Various derivatives of this compound have been synthesized, exhibiting potential in pharmacology and materials science. The diverse range of derivatives indicates broad applicability in multiple scientific fields (Nikpour & Motamedi, 2015).
Spectroscopic Characterization and Biological Evaluation
The compound has been evaluated for its antioxidant and α-glucosidase inhibitory activities. This highlights its potential application in medicinal chemistry and pharmacology (Pillai et al., 2019).
Insecticidal Activity
Derivatives of this compound have shown significant insecticidal activity, suggesting its use in agricultural and pest control applications (Maddila, Pagadala, & Jonnalagadda, 2015).
Anti-Inflammatory Activity
The compound's derivatives have exhibited anti-inflammatory properties, underscoring its potential in the development of new anti-inflammatory agents (Labanauskas et al., 2001).
Antibacterial and Antifungal Study
Some derivatives of this compound have shown interesting antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents (Joshi et al., 2021).
Mechanism of Action
Target of action
The primary target of metaxalone is not well established, but its effects may be due to general central nervous system depression .Mode of action
Metaxalone does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .Biochemical pathways
The specific biochemical pathways affected by metaxalone are not well understood .Pharmacokinetics
Peak plasma concentrations of metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions. Thereafter, metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours .Result of action
The molecular and cellular effects of metaxalone’s action are not well documented .Action environment
The presence of a high fat meal at the time of drug administration increased peak plasma concentrations of metaxalone by 177.5% and increased the area under the curve (AUC) by 123.5% and 115.4%, respectively .Biochemical Analysis
Biochemical Properties
5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux. For instance, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to altered metabolite levels. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. This interaction can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-5-4-6-10(9(8)2)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOBQBRBKGXLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NNC(=S)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360242 |
Source


|
| Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669705-46-8 |
Source


|
| Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





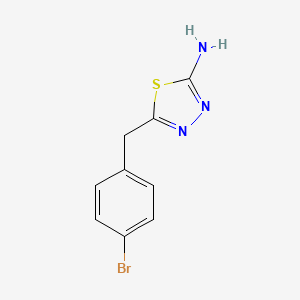
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)
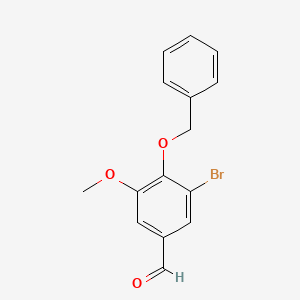
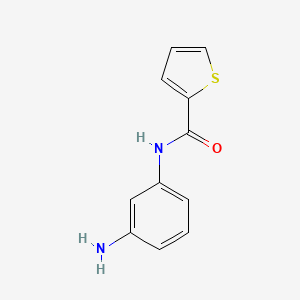
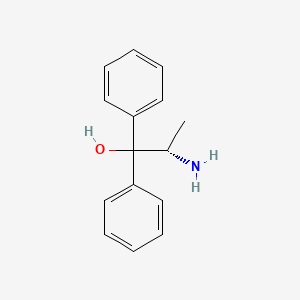
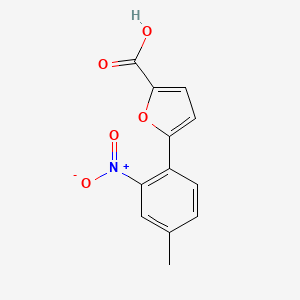
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)


